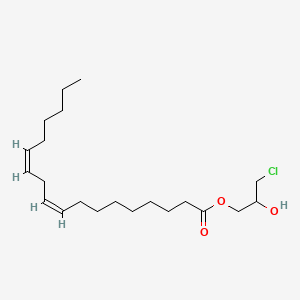

1-Linoleoyl-3-chloropropanediolte

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEYMNNFFJSIRX-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857934 | |

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74875-98-2 | |

| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Lipid Derived Process Contaminants Research

The importance of rac-1-Linoleoyl-3-chloropropanediol in the field of lipid-derived process contaminants stems from its classification as a 3-monochloropropane-1,2-diol (3-MCPD) ester. unina.it These esters are recognized as significant process-induced contaminants that primarily form during the refining of edible oils at high temperatures, particularly during the deodorization step. unina.itnih.gov The presence of a chlorine atom and a linoleoyl fatty acid attached to the glycerol (B35011) backbone defines this specific molecule. larodan.com

Overview of Esterified Chloropropanediols As a Class of Compounds

Esterified chloropropanediols, often referred to as MCPD esters, are a class of chemical compounds that form when a glycerol (B35011) molecule is esterified with fatty acids and also contains at least one chlorine atom. nih.govmdpi.com They are categorized based on the position of the chlorine atom on the glycerol backbone, leading to isomers such as 3-MCPD esters and 2-MCPD esters. mdpi.comnih.gov These can be further classified as monoesters or diesters depending on the number of fatty acids attached. mdpi.com

The formation of these compounds is primarily associated with the high-temperature processing of foods that contain both lipids (fats and oils) and a source of chlorine, such as salt or chlorinated water. ifst.org The refining of vegetable oils is a well-documented source of MCPD esters. ftb.com.hrmdpi.comresearchgate.net The specific fatty acid profile of the oil influences the types of MCPD esters that are formed. fediol.eu

| Class | Sub-Class | Description | Example |

|---|---|---|---|

| Monochloropropanols (MCPD) | 3-MCPD | Chlorine atom at position 3 of the glycerol backbone. | 3-monochloropropane-1,2-diol |

| 2-MCPD | Chlorine atom at position 2 of the glycerol backbone. | 2-monochloropropane-1,3-diol | |

| MCPD Esters | Monoesters | One fatty acid is esterified to the MCPD molecule. | rac-1-Linoleoyl-3-chloropropanediol |

| Diesters | Two fatty acids are esterified to the MCPD molecule. | rac-1-palmitoyl-2-linoleoyl-3-chloropropanediol |

Rationale for Academic Investigation of Rac 1 Linoleoyl 3 Chloropropanediol

Laboratory Synthesis of rac-1-Linoleoyl-3-chloropropanediol Standards

The creation of pure analytical standards of rac-1-Linoleoyl-3-chloropropanediol is fundamental for accurate quantification and toxicological assessment.

Esterification Reactions and Precursor Utilization

The primary method for synthesizing rac-1-Linoleoyl-3-chloropropanediol involves the esterification of linoleic acid with 3-chloro-1,2-propanediol (B139630) (3-MCPD). evitachem.com A common approach is the reaction of 3-MCPD with the fatty acid chloride of linoleic acid. nih.gov This reaction is typically performed in an anhydrous environment to maximize the yield. evitachem.com

Another synthetic route involves the direct esterification of linoleic acid with 3-MCPD, often facilitated by an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion. evitachem.com The choice of precursors is critical; for instance, the reaction of monoacylglycerols like monostearoyl glycerol (B35011) with various organic and inorganic chlorides at high temperatures has been shown to produce 3-MCPD esters. nih.gov

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product |

| Linoleic acid | 3-chloro-1,2-propanediol | Sulfuric acid, elevated temperature | rac-1-Linoleoyl-3-chloropropanediol |

| Linoleic acid chloride | 3-chloro-1,2-propanediol | Anhydrous conditions | rac-1-Linoleoyl-3-chloropropanediol |

| Monostearoyl glycerol | Inorganic chlorides (e.g., FeCl3) | High temperature (120-240 °C) | 3-MCPD esters |

Purification and Characterization Techniques in Synthesis

Following the synthesis, purification of the target compound is essential to remove unreacted starting materials and by-products. Column chromatography, particularly using silica (B1680970) gel, is a widely used technique for isolating the desired 3-MCPD ester. food.gov.ukevitachem.com

The structural integrity and purity of the synthesized rac-1-Linoleoyl-3-chloropropanediol are confirmed through various analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), such as UPLC-Q-TOF-MS, is employed for both purification and structural characterization. nih.gov Spectroscopic methods, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR), provide detailed information about the molecular structure. nih.gov

| Technique | Purpose |

| Column Chromatography | Purification of the synthesized ester. food.gov.ukevitachem.com |

| UPLC-Q-TOF-MS | Characterization of purity and structure. nih.gov |

| Infrared (IR) Spectroscopy | Confirmation of functional groups. nih.gov |

| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation. nih.gov |

Development and Application of Isotopic Labeling Strategies

Isotopically labeled standards are indispensable for accurate quantification of 3-MCPD esters in complex matrices like food samples. The use of stable isotope dilution analysis (SIDA) with labeled internal standards significantly improves the accuracy and reliability of analytical methods. ovid-verband.denih.gov

Deuterium-labeled standards, such as [²H₅]-1-palmitoyl-3-chloropropanediol, are synthesized for use in these quantitative assays. ovid-verband.de These labeled compounds are added to a sample at the beginning of the analytical procedure and are used to correct for any analyte loss during sample preparation and analysis. Isotope dilution gas chromatography-mass spectrometry (GC-MS) is a common application for these labeled standards. nih.gov The development of methods for the direct determination of 3-MCPD esters often relies on isotope dilution coupled with techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov

Stereochemical Synthesis and Enantiomeric Resolution of Related Chloropropanediol Esters

The synthesis of specific stereoisomers of chloropropanediol esters is important for understanding their biological activities, as different enantiomers can exhibit distinct toxicological profiles. researchgate.net While the synthesis of rac-1-Linoleoyl-3-chloropropanediol yields a racemic mixture, methods for stereoselective synthesis have been developed for related compounds.

For instance, stereoselective synthesis of α,β-unsaturated esters has been achieved through methods like the Perkow reaction followed by a triethylamine-catalyzed allylic rearrangement, yielding products with high (E)-stereoselectivity. rsc.orgnih.gov Although not directly applied to rac-1-Linoleoyl-3-chloropropanediol in the provided context, these principles of stereocontrol are relevant to the broader field of lipid synthesis. The resolution of racemic mixtures to isolate individual enantiomers can be achieved through enzymatic hydrolysis, which has been shown to be effective for the resolution of certain vinyl-ACCA esters. science.gov

Analog and Derivative Synthesis for Structure-Activity Relationship Research

To investigate the structure-activity relationships of 3-MCPD esters, various analogs and derivatives are synthesized. nih.gov This involves modifying the fatty acid chain or the chloropropanediol backbone to assess how these changes affect the compound's biological activity.

For example, a study synthesized 1-stearic, 1-oleic, 1-linoleic, 1-linoleic-2-palmitic, and 1-palmitic-2-linoleic acid esters of 3-MCPD to evaluate their acute oral toxicities. nih.gov This comparative approach allows researchers to determine the influence of the fatty acid composition on the toxicological properties of the esters. The synthesis of these analogs typically follows similar esterification procedures as described for rac-1-Linoleoyl-3-chloropropanediol, utilizing the corresponding fatty acid chlorides. nih.gov The formation of various 3-MCPD esters from different monoacylglycerols and chlorine sources at high temperatures has also been studied to understand their formation mechanisms and relative stabilities. nih.gov

Precursors and Chemical Pathways in Lipid-Containing Matrices

The formation of rac-1-Linoleoyl-3-chloropropanediol is intrinsically linked to the presence of specific precursors within the food matrix. These precursors, primarily lipid-based, undergo chemical transformations during processes like deodorization of edible oils, frying, and baking.

Role of Monoacylglycerols, Diacylglycerols, and Triacylglycerols

Monoacylglycerols (MAGs), diacylglycerols (DAGs), and triacylglycerols (TAGs) are the primary lipid precursors for the formation of 3-MCPD esters. ftb.com.hrresearchgate.netmdpi.com While all three can contribute, their reactivity and the pathways they follow differ.

Generally, TAGs are the most abundant acylglycerols in edible oils. mdpi.com For 3-MCPD ester formation to occur from TAGs, they often first undergo hydrolysis to form DAGs and MAGs. ftb.com.hrresearchgate.net These partial acylglycerols are considered more direct and effective precursors. ftb.com.hrresearchgate.net Studies have shown that 3-MCPD esters form more readily from mono- and dioleins in the presence of chloride ions compared to triolein, which tends to be more stable under heating. ftb.com.hr In fact, research indicates that 3-MCPD esters form approximately 2 to 5 times faster from DAGs than from MAGs. nih.gov

The proposed mechanism often involves the formation of a cyclic acyloxonium ion intermediate from acylglycerols, especially at high temperatures and under low moisture conditions. ftb.com.hrmdpi.comnih.gov This reactive intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the formation of the 3-MCPD ester. researchgate.net

Influence of Endogenous and Exogenous Chloride Sources

The presence of chloride ions is a critical factor for the formation of 3-MCPD esters. ftb.com.hrresearchgate.net These chloride ions can be either endogenous, naturally present in the raw materials, or exogenous, introduced during processing.

Endogenous sources can include chlorides present in plant materials from which oils are extracted. unina.it The uptake of chloride from fertilizers by plants can also contribute to the chloride content in the resulting oil. unina.it

Exogenous sources are varied and can include:

Salt (Sodium Chloride): Commonly used in food processing for flavor and preservation, NaCl has been shown to promote the formation of 3-MCPD esters. nih.govupm.edu.my Studies have demonstrated a direct proportionality between the concentration of NaCl and the formation of 3-MCPD esters. researchgate.net

Chlorinated Water: Used for washing raw materials, it can be a source of chlorine. ifst.org

Hydrochloric Acid: Utilized in processes like the production of acid-hydrolyzed vegetable protein (HVP), it can react with residual fats to form 3-MCPD. nih.gov

Other Inorganic Chlorides: Various inorganic chloride salts such as KCl, FeCl₂, FeCl₃, ZnCl₂, CuCl₂, CaCl₂, AlCl₃, and NH₄Cl have been investigated and shown to influence 3-MCPD ester formation. nih.govacs.org

The type of chloride compound can also influence the rate and extent of 3-MCPD ester formation, suggesting that not all chloride sources are equally reactive. researchgate.net For instance, one study found that while the presence of chlorine from NaCl increased 3-MCPD ester formation, another study did not find a correlation with inorganic chloride ions, suggesting the complexity of these reactions and the potential influence of other factors like the free fatty acid content of the oil. acs.org

Contributions of Other Lipid Classes and Minor Components

Besides the primary acylglycerol precursors, other lipid classes and minor components in food matrices can also play a role in the formation of rac-1-Linoleoyl-3-chloropropanediol.

Phospholipids , for example, can also act as precursors for 3-MCPD esters. rsc.org The phosphate (B84403) group is a good leaving group, which can facilitate the reaction with chloride ions. rsc.org Research has indicated a positive correlation between raw lecithin (B1663433), which is rich in phospholipids, and the formation of 3-MCPD esters. rsc.org However, it is speculated that residual acids from the degumming process and the partial acylglycerols present in crude lecithin are the primary contributors. rsc.org

Free fatty acids (FFAs) can also influence the formation of 3-MCPD esters. A higher acid value in vegetable oil has been shown to lead to a higher content of 3-MCPD esters during the deodorization step. nih.gov The hydrolysis of triglycerides, which produces free fatty acids, can increase the likelihood of 3-MCPD formation. researchgate.net

Reaction Kinetics and Thermodynamic Considerations of Formation

The formation of rac-1-Linoleoyl-3-chloropropanediol is a kinetically and thermodynamically controlled process. The rate of formation is influenced by several factors, including the concentration of precursors, temperature, and time.

Studies on model systems have been conducted to understand the kinetics of both the formation and decomposition of 3-MCPD esters. food.gov.uk The formation of 3-MCPD esters is often rapid in the initial stages of heating, especially when a chloride source is readily available. researchgate.net The reaction may then reach a plateau, not necessarily due to equilibrium, but because of the depletion of the available chloride source. researchgate.net

The degradation of 3-MCPD esters can also occur at high temperatures, involving reactions like dechlorination and deacylation. nih.gov This suggests a complex interplay between formation and decomposition reactions. The thermal stability of 3-MCPD esters is significant, with studies showing that while degradation occurs, a substantial portion can remain even after prolonged heating at high temperatures. nih.gov

Impact of Thermal Processing Parameters on Formation Pathways

Thermal processing is a key driver for the formation of rac-1-Linoleoyl-3-chloropropanediol. The temperatures and durations employed in food processing operations like deodorization, frying, and baking significantly influence the reaction rates and pathways.

Temperature Profiles and Reaction Rates

Temperature is a critical factor affecting the formation of 3-MCPD esters. Generally, higher temperatures lead to increased formation of these contaminants. researchgate.net

Heating simulation studies have shown a positive correlation between heating temperature and the concentration of 3-MCPD esters. researchgate.net For instance, heating diolein at temperatures ranging from 180°C to 240°C resulted in higher levels of 3-MCPD esters at higher temperatures. researchgate.net The formation of these esters can occur at temperatures above 200°C, with a rapid increase observed at temperatures exceeding this threshold. ftb.com.hrnih.gov

However, the relationship is not always linear. In some cases, the increase in 3-MCPD ester concentration may be less pronounced at very high temperatures, for example, the increase from 220°C to 240°C was only slight in one study. researchgate.net This could be due to competing degradation reactions becoming more significant at these higher temperatures.

The duration of heating also plays a crucial role. mdpi.com While higher temperatures accelerate the reaction rate, prolonged heating, even at slightly lower temperatures, can lead to significant accumulation of 3-MCPD esters. mdpi.com Some research even suggests that the duration of heating is a more relevant factor than the temperature itself. mdpi.com

Interactive Data Table: Effect of Deodorization Temperature on 3-MCPDE Levels in Palm Oil nih.gov

| Temperature (°C) | 3-MCPDE (mg/kg) |

| 210 | 1.91 - 2.70 |

| 230 | 1.91 - 2.70 |

| 250 | 1.91 - 2.70 |

| 270 | 1.91 - 2.70 |

Note: The data indicates that significant formation occurs even at the mildest tested condition, with little influence of temperature on the final concentration within this range.

Interactive Data Table: Effect of Frying Temperature and NaCl on 3-MCPD Ester Formation upm.edu.my

| Frying Temperature (°C) | NaCl Concentration (%) | 3-MCPD Ester Trend |

| 160 | 1 - 5 | Increasing |

| 180 | 1 - 5 | Increasing |

Note: This table illustrates the general trend of increasing 3-MCPD ester formation with both higher frying temperatures and increased sodium chloride concentrations.

Residence Time Effects

The duration of heat treatment, or residence time, is a critical parameter influencing the formation of rac-1-Linoleoyl-3-chloropropanediol and other 3-monochloropropanediol (3-MCPD) esters. The relationship between time and ester formation is complex, often showing an initial increase followed by a plateau or even a decrease as a balance between formation and degradation is achieved. ftb.com.hr

In the context of palm oil deodorization, studies have shown that the major proportion of 3-MCPD esters can form relatively quickly, even under the mildest conditions. For instance, at a deodorization temperature of 210°C, a significant concentration of 3-MCPD esters (2.15 mg/kg) was observed after just 30 minutes, with no significant increase at longer durations of 60, 90, or 120 minutes. ital.sp.gov.br This suggests that at certain temperatures, the reaction precursors are rapidly converted.

However, the influence of residence time is highly dependent on the processing temperature. At lower temperatures, such as 230°C and 250°C, time appears to have a limited effect on the final concentration of 3-MCPD esters. ital.sp.gov.br In contrast, the formation of related compounds like glycidyl (B131873) esters (GE), which can be precursors to 3-MCPD esters, is more sensitive to residence time, especially at higher temperatures. acs.org For example, a noticeable increase in GE concentration was only observed when the temperature was raised to 270°C for extended periods. ital.sp.gov.br

Research on periodically heated palm oil, mimicking prolonged cooking processes, has also shed light on the impact of heating duration. These studies analyze the physicochemical changes and contaminant formation over extended heating times, such as 360 minutes, providing insights into the dynamics of ester formation and degradation under conditions of repeated use. nih.gov

| Temperature (°C) | Residence Time (min) | Mean 3-MCPDE Concentration (mg/kg) |

| 210 | 30 | 2.15 |

| 210 | 60 | Not Significantly Different |

| 210 | 90 | Not Significantly Different |

| 210 | 120 | Not Significantly Different |

| 230 | 30, 90, 120 | No Statistical Difference |

| 250 | 30, 90, 120 | No Statistical Difference |

Table 1: Effect of Residence Time and Temperature on 3-MCPD Ester (3-MCPDE) Formation in Palm Oil. Data sourced from studies on deodorization processes. ital.sp.gov.br Note: "Not Significantly Different" indicates that extending the time beyond the initial 30 minutes did not lead to a statistically significant change in concentration at that temperature.

Role of Water Activity and pH on Formation Dynamics

Water activity (aW) and pH are fundamental chemical parameters that significantly influence the reaction pathways leading to the formation of rac-1-Linoleoyl-3-chloropropanediol. Their interplay affects the hydrolysis of precursors and the availability of reactive species.

Generally, the formation of 3-MCPD esters is favored in systems with low water activity that undergo heat treatment. researchgate.net However, the presence of some moisture can facilitate the formation of these contaminants. Water can promote the hydrolysis of triacylglycerols into di- and monoacylglycerols, which are key precursors for 3-MCPD esters. nih.govresearchgate.net Conversely, excessive moisture content can lead to the degradation of the formed 3-MCPD esters. nih.gov

The pH of the system plays a dual role. An acidic environment can promote the formation of 3-MCPD esters. researchgate.net For instance, the presence of acids like citric acid and acetic acid in conjunction with sodium chloride at high temperatures can result in 3-MCPD formation. researchgate.net Studies have also noted that the thermal degradation of 3-MCPD monoesters can lead to a slight decrease in the pH of the reaction medium, suggesting the formation of acidic byproducts. acs.org However, other research indicates that the formation of 3-MCPD can also increase with a higher pH. ftb.com.hr This apparent contradiction highlights the complexity of the reaction mechanisms, which can be influenced by the specific food matrix, temperature, and types of precursors present. For example, in model dough systems, pH is a known factor that affects the reactions producing 3-MCPD. food.gov.uk

The interplay between these factors is crucial; water content can alter the system's pH, thereby promoting other reactions that may contribute to the formation of precursors. nih.gov

Design and Application of Model Systems for Mechanistic Insights

To unravel the complex mechanisms of rac-1-Linoleoyl-3-chloropropanediol formation, researchers extensively use model systems. These controlled environments allow for the systematic investigation of individual factors, such as the type of precursors, temperature, and the presence of catalysts or inhibitors, which is often not feasible in complex food matrices. cabidigitallibrary.orgusda.gov

Model systems typically involve heating purified precursors, such as specific mono-, di-, or triacylglycerols (e.g., monopalmitin, dipalmitin, tripalmitin), with a chloride source under controlled conditions. researchgate.netfood.gov.uk For example, one study investigated the reaction of monostearoyl glycerol with various organic and inorganic chlorine compounds at high temperatures to elucidate the formation pathways. acs.org Such studies have been instrumental in proposing and verifying reaction mechanisms, including those involving free radicals. The use of techniques like Electron Spin Resonance (ESR) in these models has provided evidence for free radical-mediated mechanisms in 3-MCPD ester formation. acs.org

Kinetic studies are a key application of model systems. Researchers have developed models to simultaneously measure the rates of formation and decomposition of both 3-MCPD esters and glycidyl esters from various starting materials. food.gov.uk This allows for a deeper understanding of the dynamic equilibrium between these related contaminants.

Furthermore, model systems are crucial for testing mitigation strategies. By adding substances like antioxidants, researchers can assess their potential to inhibit the formation of 3-MCPD esters by eliminating free radicals, providing further support for specific mechanistic pathways. acs.org Emulsion-based model systems have also been employed to study the formation of 3-MCPD from its precursors in the presence of an emulsifier, simulating conditions found in many processed foods. researchgate.net These simplified systems are invaluable for identifying how contamination can be minimized and for comparing the relative reactivity of different precursors. researchgate.netusda.gov

Advanced Analytical Chemistry for Detection and Quantification

Extraction and Sample Preparation Methodologies

The primary challenge in analyzing rac-1-linoleoyl-3-chloropropanediol lies in its presence within complex lipid-rich matrices. Effective extraction and sample clean-up are paramount to achieving accurate and reliable quantification, removing interfering compounds, and preventing instrument contamination.

Solid-phase extraction (SPE) is a widely employed technique for the purification of rac-1-linoleoyl-3-chloropropanediol from sample extracts. nih.govunina.itifst.org This chromatographic technique is essential for removing major matrix constituents like triacylglycerols (TAGs), free fatty acids, and other lipids that can interfere with analysis. nih.gov The choice of sorbent material is critical and is based on the polarity differences between the target analytes and the interfering compounds. nih.gov

Methods have been developed using various SPE cartridges, including silica (B1680970) (Si), reversed-phase (e.g., C18), and other specialized phases. nih.govresearchgate.net For instance, a multi-stage SPE cleanup procedure may involve using both silica and C18 cartridges to effectively fractionate the sample. nih.govjfda-online.com A common approach for edible oil analysis involves dissolving the oil in a non-polar solvent mixture, such as hexane (B92381) and ethyl acetate, and loading it onto a silica SPE cartridge. The less polar triacylglycerols are washed away, while the more polar MCPD esters are retained and subsequently eluted with a more polar solvent mixture. nih.govjfda-online.com In some methods, multiple SPE steps are combined to enhance the purity of the final extract before instrumental analysis. researchgate.net

Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for MCPD Ester Analysis

| Matrix | SPE Sorbent | Elution Solvents | Reference |

| Edible Oils / Food | Silica (Si) and C18 | Ethyl Acetate/Hexane, Ethyl Acetate/Acetonitrile | nih.govjfda-online.com |

| Edible Oils | Silica (Si) and C18 | Ethyl Acetate/Acetonitrile | researchgate.net |

| Infant Formula | Not specified | Not specified | nih.govacs.org |

| Edible Oils | PSA and C18 powders (Dispersive SPE) | Acetonitrile/2-Propanol | unina.it |

Note: This table is interactive and can be sorted by column headers.

Liquid-liquid extraction (LLE) is another fundamental technique for the initial extraction of lipids, including rac-1-linoleoyl-3-chloropropanediol, from solid or aqueous food matrices. nih.govacs.orgnih.gov The selection of solvents is dictated by the nature of the sample matrix. For instance, in analyzing infant formula, a powdered sample is first dissolved in water and then extracted with a solvent like ethyl acetate. nih.govacs.org This process separates the lipophilic compounds, including the target analyte, into the organic phase. nih.govacs.org

For other oil-based food products, LLE protocols are designed to efficiently extract and purify the total lipophilic content before further cleanup steps like SPE. nih.gov In the analysis of powdered milk, a multi-step LLE with solvents like methanol, methyl tert-butyl ether, and hexane is used to separate the fat fraction containing the MCPD esters. gcms.cz

Table 2: Examples of Liquid-Liquid Extraction (LLE) Systems for MCPD Ester Analysis

| Matrix | Extraction Solvent System | Purpose | Reference |

| Infant Formula | Water / Ethyl Acetate | Extraction of fat from dissolved powder | nih.govacs.org |

| Oil-based Foods | Not specified | Purification of lipophilic substances | nih.gov |

| Powdered Milk | Methanol, Methanol/Methyl tert-butyl ether, Hexane/Methyl tert-butyl ether | Sequential extraction of fat fraction | gcms.cz |

Note: This table is interactive and can be sorted by column headers.

Matrix effects, which are the alteration of analytical signal due to co-eluting compounds from the sample matrix, pose a significant challenge in the trace analysis of rac-1-linoleoyl-3-chloropropanediol. glsciences.eu These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Several strategies are employed to mitigate these effects. The most effective approach is a combination of efficient sample cleanup and the use of appropriate internal standards.

Thorough Sample Cleanup: As detailed above, techniques like SPE and LLE are crucial for removing the bulk of interfering matrix components. nih.govunina.it

Use of Internal Standards: The use of isotopically labeled internal standards is the gold standard for compensating for matrix effects and any analyte loss during sample preparation. glsciences.eu For the analysis of 3-MCPD esters, deuterated analogues such as 1,2-bis-palmitoyl-3-chloropropanediol-d5 are commonly used. glsciences.eueuropa.eu These standards behave almost identically to the target analyte during extraction, cleanup, and ionization, allowing for accurate correction of signal variations.

Process Control: In some contexts, mitigation can involve pre-processing of the raw materials. For example, washing crude palm oil with water can help remove chlorinated precursors, thereby reducing the formation of 3-MCPD esters during refining and simplifying subsequent analysis. researchgate.net Similarly, removing precursors like diacylglycerols (DAGs) can also lead to a significant reduction in the formation of these contaminants. mdpi.com

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are used to separate rac-1-linoleoyl-3-chloropropanediol from other remaining compounds before its detection and quantification, typically by mass spectrometry (MS).

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of 3-MCPD esters. glsciences.eurestek.com However, because rac-1-linoleoyl-3-chloropropanediol and other esters are not sufficiently volatile for direct GC analysis, indirect methods are typically employed. glsciences.eunih.gov These methods involve a chemical reaction to cleave the fatty acid from the chloropropanediol backbone, followed by derivatization of the resulting free 3-MCPD to increase its volatility. europa.eunih.gov

The most common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol group of 3-MCPD to form a stable, volatile cyclic ester. ifst.orgglsciences.eueuropa.eunih.gov Other reagents like heptafluorobutyrylimidazole (HFBI) are also used. oup.comnih.gov The derivatized analyte is then separated on a GC column, often a polar phase like a DB-WAX, and detected by MS. glsciences.eunih.gov Optimization of GC parameters, such as the oven temperature program and injection technique, is crucial for achieving good peak shape and sensitivity. restek.comrestek.com

Table 3: Selected Gas Chromatography (GC-MS) Methods for Indirect Analysis of 3-MCPD Esters

| Derivatization Agent | GC Column Type | Key Methodological Feature | Reference |

| Phenylboronic Acid (PBA) | DB-WAX / DB-5 | Hydrolysis followed by derivatization | glsciences.eunih.gov |

| Phenylboronic Acid (PBA) | Not specified | Acid transesterification and derivatization | europa.eu |

| Heptafluorobutyrylimidazole (HFBI) | Not specified | Derivatization after ester cleavage | oup.com |

| Trimethylsilane Imidazole (TMSI) | Not specified | Desorption from supported water and derivatization | researchgate.net |

| In-situ Derivatization | Not specified | Headspace Solid-Phase Microextraction (HS-SPME) | nih.gov |

Note: This table is interactive and can be sorted by column headers.

Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC or UPLC) coupled with tandem mass spectrometry (LC-MS/MS), offers the significant advantage of analyzing rac-1-linoleoyl-3-chloropropanediol directly in its intact ester form, eliminating the need for hydrolysis and derivatization. nih.govbohrium.comfediol.eu This direct approach provides more detailed information about the specific fatty acid esters present in a sample. unina.it

In direct LC-MS/MS methods, the sample extract is injected into the LC system, where the different esters are separated on a reversed-phase column, typically a C18 column. nih.govunina.it A gradient elution using mobile phases such as methanol, isopropanol, and water with additives like ammonium (B1175870) formate (B1220265) and formic acid is commonly employed to achieve separation. nih.govunina.it The separated esters are then ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a tandem mass spectrometer (MS/MS), which provides high selectivity and sensitivity. nih.govbohrium.com This direct analysis is rapid and reduces the risk of artifact formation that can occur during the chemical reactions of indirect methods. fediol.eu

Table 4: Selected Liquid Chromatography (LC-MS/MS) Methods for Direct Analysis of 3-MCPD Esters

| LC System | Column Type | Mobile Phase Components | Detection | Reference |

| UHPLC | Not specified | tert-Butyl methyl ether (20% ethyl acetate, v/v) | MS/MS-QqQ | bohrium.com |

| HPLC | Pursuit XRs C18 | Methanol/Water, Isopropanol (with ammonium formate & formic acid) | MS/MS | nih.gov |

| UHPLC | Not specified | Methanol/Water, 2-Propanol/Water (with ammonium formate & formic acid) | MS/MS | unina.it |

| LC | Not specified | Not specified | MS/MS | nih.govacs.org |

Note: This table is interactive and can be sorted by column headers.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry has become an indispensable tool for the analysis of rac-1-Linoleoyl-3-chloropropanediol, offering unparalleled capabilities for its detection, identification, and quantification even at trace levels in complex food matrices.

High-resolution mass spectrometry (HRMS), particularly utilizing technologies like the Orbitrap, is a powerful technique for the accurate mass determination of rac-1-Linoleoyl-3-chloropropanediol. This capability allows for the calculation of the elemental composition of the molecule with a high degree of confidence, significantly reducing the likelihood of false positives.

A study focusing on the direct determination of 3-chloropropanol esters in edible vegetable oils employed a Q Exactive Orbitrap LC-MS/MS system. unina.it The high resolving power of the Orbitrap analyzer enables the measurement of the analyte's mass-to-charge ratio (m/z) with exceptional accuracy, typically within a few parts per million (ppm). For rac-1-Linoleoyl-3-chloropropanediol (C₂₁H₃₇ClO₃), the theoretical exact mass can be precisely calculated, and the measured mass from an HRMS instrument provides strong evidence for its presence in a sample. lgcstandards.com This high mass accuracy is crucial for distinguishing the target analyte from other co-eluting matrix components that may have the same nominal mass but different elemental compositions.

The analysis is often performed using an electrospray ionization (ESI) source in the positive ion mode (ESI+), where the compound can be detected as a protonated molecule [M+H]⁺ or as adducts with ammonium [M+NH₄]⁺ or sodium [M+Na]⁺. unina.it

Tandem mass spectrometry (MS/MS) is a critical technique for the structural elucidation of rac-1-Linoleoyl-3-chloropropanediol. It involves the isolation of a specific precursor ion (e.g., the [M+NH₄]⁺ adduct of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that is characteristic of the molecule's structure.

For 3-MCPD esters, the fragmentation of the [M+NH₄]⁺ adduct is particularly informative. The selection of product ions is often based on the unsaturation degree of the fatty acid chain. lgcstandards.com While specific fragmentation pathways for rac-1-Linoleoyl-3-chloropropanediol are not extensively detailed in publicly available literature, general fragmentation patterns for 3-MCPD esters have been described. These patterns typically involve the neutral loss of the fatty acid moiety and fragments related to the chlorinated glycerol (B35011) backbone.

A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the direct analysis of 3-MCPD esters highlighted the ability to separate and quantify different monoesters and diesters. crmlabstandard.com The fragmentation data obtained from MS/MS analysis is essential for confirming the identity of the specific ester, in this case, the linoleoyl ester attached to the 3-chloropropanediol backbone. The process involves selecting the precursor ion in the first mass analyzer (Q1), inducing fragmentation in a collision cell (q2), and analyzing the resulting product ions in the second mass analyzer (Q3).

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in the quantitative analysis of rac-1-Linoleoyl-3-chloropropanediol. This technique involves the addition of a known amount of a stable isotope-labeled internal standard of the target analyte to the sample at the beginning of the analytical procedure.

Deuterated forms of 3-MCPD esters, such as rac-1-Linoleoyl-3-chloropropanediol-d5, are commonly used as internal standards. medchemexpress.commedchemexpress.com Because the isotope-labeled standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and derivatization yields. By measuring the ratio of the signal from the native analyte to that of the labeled standard, accurate quantification can be achieved, as this ratio is independent of sample recovery.

A study on the direct determination of 3-MCPD esters in vegetable oils utilized a UHPLC-MS/MS method coupled with an isotope dilution technique for accurate quantification. nih.gov This approach effectively compensates for variations in the analytical process, leading to highly reliable and reproducible quantitative results. The use of matrix-matched calibration curves with the deuterated internal standard further enhances the accuracy of the quantification. nih.gov

Other Detection Principles (e.g., Evaporative Light-Scattering Detection)

While mass spectrometry is the predominant detection method for rac-1-Linoleoyl-3-chloropropanediol due to its high sensitivity and specificity, other detection principles can also be employed, particularly in the context of lipid analysis.

Evaporative Light-Scattering Detection (ELSD) is a universal detector that can be used with high-performance liquid chromatography (HPLC) for the analysis of non-volatile compounds like lipids and their esters. acs.org The principle of ELSD involves three steps: nebulization of the column eluent into a fine mist, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.

ELSD is particularly useful for detecting compounds that lack a UV chromophore, which is the case for many lipids. A study on the analysis of alkoxyglycerols and other non-polar lipids demonstrated the utility of HPLC-ELSD for separating and quantifying various lipid classes. acs.org More specifically, research has been conducted on the use of HPLC with ELSD for the determination of 3-MCPD esters in edible fats and oils. sapub.orgsemanticscholar.org In one such study, the ELSD evaporator and nebulizer temperatures were set at 40°C and 30°C, respectively. semanticscholar.org

However, it is important to note that ELSD is generally less sensitive than mass spectrometry and does not provide structural information. Its response can also be non-linear and dependent on the analyte's physical properties. Therefore, it is often used for screening purposes or when MS instrumentation is not available.

Method Validation Parameters for Research Accuracy and Reproducibility

To ensure the reliability and consistency of analytical results for rac-1-Linoleoyl-3-chloropropanediol, the analytical methods must be thoroughly validated. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability.

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These values are crucial for determining the suitability of a method for trace-level analysis. For the analysis of 3-MCPD esters, LODs and LOQs are often in the low µg/kg to mg/kg range, depending on the specific method and matrix.

Recovery: Recovery studies are performed to assess the efficiency of the entire analytical procedure, including extraction and sample clean-up. This is typically evaluated by analyzing blank samples spiked with a known concentration of the analyte. Good recovery values, generally in the range of 80-120%, indicate that the method effectively extracts the analyte from the matrix.

Repeatability: Repeatability, often expressed as the relative standard deviation (RSD), measures the precision of the method under the same operating conditions over a short interval of time. Low RSD values indicate that the method produces consistent results.

The following tables summarize method validation data from various studies on the analysis of 3-MCPD esters, which are indicative of the performance characteristics achievable for the analysis of rac-1-Linoleoyl-3-chloropropanediol.

Table 1: Method Validation Parameters for the Analysis of 3-MCPD Esters

| Analytical Method | Matrix | LOD | LOQ | Recovery (%) | Repeatability (RSDr %) | Reference |

|---|---|---|---|---|---|---|

| UHPLC-HRMS (Orbitrap) | Edible Oils | Varies by ester | Varies by ester | - | - | unina.it |

| UHPLC-MS/MS (IDMS) | Edible Vegetable Oils | 0.0001-0.02 mg/kg | 0.0004-0.05 mg/kg | - | - | nih.gov |

| GC-MS (Indirect) | Edible Plant Oils | 0.11 mg/kg | 0.14 mg/kg | 92.80-105.22 | 4.18-5.63 | |

| LC-MS/MS | Edible Oils | - | 0.02-0.08 mg/kg | - | 5.5-25.5 | crmlabstandard.com |

| HPLC-ELSD | Edible Fats and Oils | 0.004 mg/kg | 0.009 mg/kg | - | 11 (intermediate precision) | sapub.orgsemanticscholar.org |

| GC-MS (Indirect) | Foodstuffs | 6 µg/kg (esters) | - | 84-85 (esters) | - | acs.org |

| GC-MS (Indirect) | Edible Oils and Fats | 0.1 mg/kg | 0.2 mg/kg | 74-98 | 6.9-11.5 | analis.com.my |

| GC-MS (Lipase Hydrolysis) | Edible Oils | 0.02 mg/kg (glycidol) | 0.1 mg/kg (glycidol) | 87.5-106.5 (glycidol) | 5.4-7.2 (glycidol) | |

| GC-MS (Indirect) | Palm Olein | 0.02 mg/kg | 0.2 mg/kg | 80.3-107.7 | 2.9-13.7 | semanticscholar.org |

Research on Occurrence, Distribution, and Concentration Profiles in Food Systems

Prevalence and Concentration Ranges in Various Refined Edible Oils and Fats

Refined edible oils and fats are the most significant dietary source of 3-MCPD esters. ifst.org The levels of these contaminants are negligible in unrefined (virgin) oils but increase substantially after the refining process. nih.gov

A study of edible oils in the United States found that concentrations of bound 3-MCPD ranged from below the limit of quantitation to 0.09 mg/kg in unrefined oils, whereas in refined oils, the range was significantly higher, from 0.005 to 7.2 mg/kg. nih.gov The highest concentrations are consistently found in refined palm oil and its fractions, such as palm olein. nih.govfda.goveuropa.eu European Food Safety Authority (EFSA) data also identified palm oil and palm fat as having the highest mean levels of 3-MCPD from esters, at 2,912 µg/kg (2.912 mg/kg). researchgate.net

Other refined vegetable oils, including safflower, coconut, sunflower, and soybean oils, as well as refined marine (fish) oils, also contain 3-MCPD esters, though generally at lower concentrations than palm oil. fda.gov For instance, refined rapeseed oil has been reported to contain levels between 0.3 and 1.5 mg/kg. bezpecnostpotravin.cz Similarly, refined olive oil can contain up to 1.464 mg/kg, a stark contrast to the very low levels found in extra virgin olive oil (75 µg/kg). keypublishing.org

| Oil/Fat Type | Concentration Range (mg/kg) | Reference |

|---|---|---|

| Refined Oils (General) | 0.005 - 7.2 | nih.gov |

| Unrefined Oils (General) | <LOQ - 0.09 | nih.gov |

| Refined Palm Oil/Fat | Up to 13.0 (Highest levels observed) | bezpecnostpotravin.cz |

| Refined Palm Oil/Fat (Mean) | ~2.9 | researchgate.net |

| Refined Rapeseed Oil | 0.3 - 1.5 | bezpecnostpotravin.cz |

| Refined Olive Oil | Up to 1.46 | keypublishing.org |

| Extra Virgin Olive Oil | ~0.075 | keypublishing.org |

Occurrence and Distribution in Other Processed Food Matrices

Due to the widespread use of refined oils and fats as ingredients, 3-MCPD esters are found in a variety of processed foods. ifst.orgfao.org The final concentration in these foods is largely dependent on the amount and type of refined oil used in the recipe.

Food categories where 3-MCPD esters have been detected include:

Infant Formula: Refined vegetable oils are a crucial component of infant formula, making it a significant area of focus for monitoring. fda.govbezpecnostpotravin.cz

Bakery Products: Biscuits, cakes, and other fine bakery wares often contain refined fats. fao.orgmdpi.com

Margarines and Spreads: As products derived directly from refined oils, margarines can have notable levels of 3-MCPD esters. bezpecnostpotravin.czmdpi.com A study in Singapore found a mean concentration of 438.6 µg/kg in spreads. mdpi.com

Fried Products: Foods fried in refined oils can absorb the oil, leading to the presence of 3-MCPD esters. fao.org

Canned Fish: Fish canned in refined oils, such as refined sunflower oil, have been found to contain higher amounts of 3-MCPD esters compared to those canned in extra virgin olive oil. nih.gov

Seasonings and Sauces: Historically, free 3-MCPD was first identified as a contaminant in acid-hydrolyzed vegetable protein (acid-HVP) and soy sauce. ifst.org

Influence of Raw Material Composition and Origin on Compound Levels

The potential for an oil to form 3-MCPD esters during refining is not uniform and is significantly influenced by the quality and origin of the raw agricultural commodity. fao.orgftb.com.hr Key factors include the levels of precursors in the crude oil, such as diacylglycerols (DAGs), monoacylglycerols (MAGs), and chlorine-containing compounds. fao.orgftb.com.hr

Agricultural and Environmental Factors: The climate, soil conditions, and agricultural practices (e.g., use of fertilizers and pesticides) can affect the uptake of chloride by the plant from the soil and water. fao.orgkeypublishing.org These chloride ions can be converted into reactive chlorinated compounds that are precursors to 3-MCPD ester formation during refining. fao.org

Harvesting and Storage: The conditions and duration of storage between harvesting and processing can impact the quality of the raw material. keypublishing.orgsissg.it For example, an increase in the free fatty acid content due to enzymatic activity can lead to higher levels of DAG and MAG, which are direct precursors.

Genetic Origin: The genotype of the oil-producing plant can influence its inherent composition and thus its propensity to form these contaminants. fao.org Research has shown significant variation in the potential of different crude palm oils to form 3-MCPD esters, suggesting that selection of raw materials could be a mitigation strategy. sissg.it A study highlighted the impact of origin, finding that the glycidyl (B131873) ester ratio (a related contaminant) in palm oils from Ghana was only 1.3 mg/kg, while it was 14 mg/kg in samples from Malaysia. keypublishing.org

Spatial and Temporal Distribution Patterns in the Food Supply Chain (if applicable to research)

The distribution of rac-1-Linoleoyl-3-chloropropanediol and other 3-MCPD esters is primarily linked to the distribution of refined oils and fats within the global food supply chain. The critical point of formation is the refining process, which is often geographically centralized. fediol.eu

Once formed, the esters are stable and enter the wider food supply chain as ingredients in a multitude of products. The concentration of these esters does not typically increase during the shelf-life of the oil or in subsequent food processing, such as frying. fao.org However, the type of food being fried can contribute to the formation of additional 3-MCPD, for example, when frying meat or fish products which naturally contain chlorine. fao.org

The primary strategy for controlling the distribution of these contaminants involves mitigation at the source: selecting better raw materials and optimizing the refining process (e.g., by washing crude oil to remove chlorine precursors or modifying deodorization parameters). keypublishing.orgfediol.eu This upstream control is the most effective way to reduce levels in the final consumer products distributed throughout the supply chain.

Biotransformation and Enzymatic Hydrolysis Mechanisms

In Vitro Enzymatic Hydrolysis Studies

In vitro studies are crucial for understanding the breakdown of rac-1-Linoleoyl-3-chloropropanediol in a controlled setting, mimicking the conditions of the human digestive system.

Characterization of Lipase (B570770) Activity on Ester Linkages in rac-1-Linoleoyl-3-chloropropanediol

Research has demonstrated that intestinal lipases recognize and act upon the ester linkages in 3-MCPD esters, including rac-1-Linoleoyl-3-chloropropanediol. researchgate.net Due to their structural similarity to acylglycerols, these esters serve as substrates for these enzymes. researchgate.netfood.gov.uk Studies utilizing various lipases, such as those from Candida species, have shown effective hydrolysis of 3-MCPD esters. bohrium.com The efficiency of this enzymatic action is influenced by factors like lipase concentration, temperature, and pH. For instance, one study identified the optimal conditions for the enzymatic hydrolysis of 3-MCPD esters as a lipase concentration of 150 U/mL at 25°C for 30 minutes. bohrium.com Lipase from Candida sp. has demonstrated higher substrate specificity for the hydrolysis of 3-MCPD esters compared to other tested lipases. bohrium.com

Hydrolysis Kinetics and Esterase Specificity in Simulated Biological Environments

The kinetics of hydrolysis reveal significant differences between mono- and diesters of 3-MCPD. In simulated intestinal models, the hydrolysis of 3-MCPD monoesters, such as rac-1-Linoleoyl-3-chloropropanediol, is remarkably rapid. researchgate.netnih.gov One study reported that over 95% of a 3-MCPD monoester was hydrolyzed to release free 3-MCPD in about one minute. researchgate.netnih.gov In contrast, the release of 3-MCPD from diesters is a slower process, reaching approximately 45% after 1 minute, 65% after 5 minutes, and 95% after 90 minutes of incubation. researchgate.netnih.gov This suggests that the monoester form is more readily available for enzymatic breakdown.

Pancreatic lipases, which exhibit a preference for the sn-1 and sn-3 positions of acylglycerols, are believed to play a key role in the de-esterification of 3-MCPD esters. researchgate.netfood.gov.uknih.gov This specificity implies that from a 1-monoester like rac-1-Linoleoyl-3-chloropropanediol, the primary products would be free 3-MCPD and the corresponding fatty acid.

Influence of Ester Position (e.g., sn-1 vs. sn-2) on Hydrolysis Rate and Yield

The position of the fatty acid on the chloropropanediol backbone significantly influences the rate and yield of hydrolysis. Pancreatic lipases preferentially hydrolyze esters at the sn-1 and sn-3 positions. researchgate.netfood.gov.uknih.gov Consequently, a 1-monoester like rac-1-Linoleoyl-3-chloropropanediol is expected to be readily hydrolyzed to yield free 3-MCPD. Conversely, a 2-monoester of 3-MCPD would be a likely product from the hydrolysis of a 1,3-diester. researchgate.netnih.gov This enzymatic preference underscores the importance of identifying the specific isomers of 3-MCPD esters present in foods to accurately assess the potential release of free 3-MCPD.

Identification and Characterization of Primary and Secondary Biotransformation Products

The primary biotransformation products resulting from the enzymatic hydrolysis of rac-1-Linoleoyl-3-chloropropanediol are free 3-monochloropropane-1,2-diol (3-MCPD) and linoleic acid. cncb.ac.cnnih.gov

Following the initial hydrolysis, free 3-MCPD can undergo further metabolism. Two main metabolic pathways for 3-MCPD have been proposed based on studies in rats. researchgate.net The specific intracellular metabolites of 3-MCPD within human intestinal cells are an area of ongoing research.

Comparative Biotransformation of Mono- and Diesters of Chloropropanediol

A key finding in the biotransformation of chloropropanediol esters is the marked difference in the rate of hydrolysis between monoesters and diesters. In vitro studies consistently show that monoesters of 3-MCPD are hydrolyzed to release free 3-MCPD much more rapidly than diesters. researchgate.netnih.gov

One study using a simple intestinal model demonstrated that the yield of 3-MCPD from a monoester reached over 95% in approximately one minute. researchgate.netnih.gov In contrast, the release from diesters was significantly slower, taking 90 minutes to reach a similar yield. researchgate.netnih.gov This suggests that 3-MCPD monoesters are likely a more significant source of acute in vivo exposure to free 3-MCPD. researchgate.net

Furthermore, the enzymatic preference of pancreatic lipases for the sn-1 and sn-3 positions means that the hydrolysis of a 1,2-diester would initially yield a 2-monoester of 3-MCPD, which would then be hydrolyzed at a slower rate. researchgate.netnih.gov This highlights the importance of understanding the ratio of mono- to diesters in food products for accurate risk assessment. nih.gov Analysis of various fat mixes has shown that monoesters can constitute up to 15% of the total bound 3-MCPD. nih.gov

Strategies for Formation Control and Mitigation in Food Processing

Raw Material Pre-treatment and Selection to Reduce Precursor Availability

The initial quality and composition of raw materials, especially for edible oils, play a crucial role in the potential for 3-MCPD ester formation. ovid-verband.de Strategies at this stage focus on minimizing the presence of precursors, primarily diacylglycerols (DAGs) and chlorine-containing compounds. ftb.com.hrresearchgate.net

Different types of oils exhibit varying potentials for forming 3-MCPD esters. For instance, palm oil typically shows higher levels of these contaminants compared to seed oils like canola or sunflower oil, which is partly attributed to its higher content of DAGs. ovid-verband.dekeypublishing.org The handling of raw materials, such as palm fruits, is also critical. Damage to the fruits can activate enzymes that lead to the formation of partial glycerides, which are precursors to 3-MCPD esters. ftb.com.hrmdpi.comkeypublishing.org

Several pre-treatment methods have been investigated to reduce precursor levels before the refining process begins:

Washing of Raw Materials: Washing crude palm oil with water or a mixture of water and ethanol (B145695) has been shown to reduce the formation of 3-MCPD esters by approximately 20-25%. researchgate.net This process helps to remove water-soluble chlorine compounds. ftb.com.hrresearchgate.net Some studies have reported reductions of up to 84% in 3-MCPD esters by washing crude palm oil with water. researchgate.netnih.gov

Controlling Free Fatty Acids (FFA): Minimizing the time between harvesting and processing of oil palm fruits can reduce the increase in FFA and acylglycerols, which are known precursors. mdpi.com

Selection of Low-Precursor Oils: Choosing oils with naturally lower levels of DAGs and chlorine can be an effective preventative measure. ovid-verband.deresearchgate.net

Optimization of Processing Conditions to Minimize Formation (e.g., deodorization, heat treatment protocols)

The conditions employed during food processing, especially the high-temperature deodorization step in oil refining, are major contributors to the formation of 3-MCPD esters. ftb.com.hrresearchgate.net Optimizing these conditions is a key strategy for mitigation.

Temperature is considered the most significant factor, with the formation of 3-MCPD esters increasing at temperatures above 200°C. ftb.com.hrmdpi.com However, simply lowering the temperature is not always feasible as it can compromise the removal of other undesirable compounds and affect the final quality of the oil. fediol.eu

Key optimization strategies include:

Temperature and Time Control: While higher temperatures generally lead to increased formation, some studies suggest that extreme temperatures (e.g., 290°C) for extended periods might lead to a decrease in 3-MCPD esters, though this is not a practical solution. ftb.com.hr A more viable approach is to find an optimal balance of temperature and time. For instance, deodorization at temperatures up to 240°C can lead to more moderate concentrations of these contaminants. researchgate.netmdpi.com

Dual-Temperature Deodorization: This technique involves a two-step process. One approach is to deodorize at a lower temperature for a longer duration, followed by a short period at a higher temperature. This has been shown to reduce 3-MCPD esters and glycidyl (B131873) esters (GEs), another related contaminant. nih.govresearchgate.net For example, deodorizing at 200°C for 120 minutes followed by a 5-minute treatment at 250°C significantly reduced both contaminants. researchgate.net

Refining Method Selection: Chemical refining generally results in lower levels of 3-MCPD esters compared to physical refining. fediol.eu This is partly because chemical refining can operate at lower deodorization temperatures. fediol.euwur.nl The neutralization step in chemical refining, using substances like sodium hydroxide, creates less favorable conditions for the formation of these esters. wur.nl

Acid Degumming: Using milder and less acidic conditions during the degumming process can also help to decrease the formation of 3-MCPD esters in the subsequent deodorization step. mdpi.comfediol.eu

Application of Adsorbent Materials for Compound Reduction

Adsorbent materials can be used as a post-refining step to remove 3-MCPD esters and related compounds from the processed oil. ovid-verband.deresearchgate.netresearchgate.net This approach has the advantage of not requiring significant changes to the established refining process. sci-hub.se

Several types of adsorbents have been tested for their efficacy:

Calcinated Zeolite and Synthetic Magnesium Silicate: These materials have been found to reduce the levels of 3-MCPD esters and related compounds by up to 40%. researchgate.netsci-hub.secabidigitallibrary.org Further investigation revealed that these adsorbents are particularly effective at removing glycidyl esters, a related group of contaminants. researchgate.netsci-hub.secabidigitallibrary.org

Metal-Organic Frameworks (MOFs) and Natural Clays: Recent research has explored the use of novel adsorbents like titanium-based MOFs and kaolin (B608303) clay. researchgate.netcsic.es In one study, treatment with these materials under optimized conditions (6.0% adsorbent, 120 minutes, 95°C) resulted in a reduction of up to 27% for 3-MCPD and 58% for GEs in palm oil. researchgate.netcsic.es

Activated Carbon and Bleaching Earths: While primarily used for other purposes in oil refining, some bleaching earths have been shown to reduce 3-MCPD ester content. ftb.com.hrmdpi.com

Below is a table summarizing the effectiveness of different adsorbent materials.

| Adsorbent Material | Target Compound(s) | Reported Reduction Efficiency | Reference(s) |

| Calcinated Zeolite | 3-MCPD esters and related substances (mainly glycidyl esters) | Up to 40% | researchgate.netsci-hub.se |

| Synthetic Magnesium Silicate | 3-MCPD esters and related substances (mainly glycidyl esters) | Up to 40% | researchgate.netsci-hub.se |

| Titanium-based MOF (Ti-MOF) | 3-MCPD | Up to 27% | researchgate.netcsic.es |

| Kaolin Clay | Glycidyl Esters (GEs) | Up to 58% | researchgate.netcsic.es |

| Bleaching Earth (Acid-activated) | 3-MCPD | 59% | ftb.com.hr |

Enzymatic or Chemical Intervention Strategies to Prevent Formation or Enhance Degradation

Enzymatic and chemical interventions represent innovative approaches to either prevent the formation of 3-MCPD esters or to degrade them into non-toxic compounds. researchgate.net

Enzymatic Strategies:

The primary enzymatic approach involves the use of specific enzymes to break down 3-MCPD and its esters into harmless glycerol (B35011). researchgate.net

Enzyme Cascade: A proposed method uses a cascade of two enzymes: a halohydrin dehalogenase to convert the 3-MCPD ester to glycidol, which is then hydrolyzed to glycerol by an epoxide hydrolase. researchgate.net This method has the advantage of operating under mild conditions without the need for high temperatures or organic solvents. researchgate.net

Chemical Intervention Strategies:

This approach focuses on using chemical agents, primarily antioxidants, to inhibit the reactions that lead to the formation of 3-MCPD esters. nih.gov

Antioxidants: Several antioxidants have been shown to inhibit the formation of 3-MCPD esters in both chemical and oil models. nih.gov Tert-butyl hydroquinone (B1673460) (TBHQ) has demonstrated the highest inhibitory capacity, with a 44% reduction in 3-MCPD ester formation in one study. nih.gov Other effective antioxidants include propyl gallate (PG) and L-ascorbyl palmitate (AP). nih.gov

The following table presents the inhibitory effects of various antioxidants on 3-MCPD ester formation.

| Antioxidant | Model System | Inhibition Rate | Reference(s) |

| Tert-butyl hydroquinone (TBHQ) | Rapeseed oil model | 44% | nih.gov |

| Propyl gallate (PG) | Rapeseed oil model | Not specified, but followed TBHQ in effectiveness. | nih.gov |

| L-ascorbyl palmitate (AP) | Rapeseed oil model | Not specified, but followed PG in effectiveness. | nih.gov |

| α-tocopherol (VE) | Rapeseed oil model | 22% | nih.gov |

Novel Technologies for Compound Reduction in Processed Foods

Research into novel technologies aims to develop more efficient and scalable methods for reducing 3-MCPD esters in processed foods. csic.esscribd.com These emerging strategies often build upon or combine existing principles.

Advanced Adsorbents: The development of materials like Metal-Organic Frameworks (MOFs) represents a step forward in adsorbent technology, offering potentially higher and more selective removal of contaminants. researchgate.netcsic.es The efficiency of these materials can be further improved by modifying their structure. researchgate.net

Solvent-Free Mitigation: One novel approach involves the use of high melting point glycerides as trapping agents to remove organochlorine precursors from vegetable oils without the use of solvents. This method has shown a 60-90% reduction in the formation potential of 3-MCPD diesters. scribd.com

Combined Mitigation Strategies: It is widely recognized that a single mitigation strategy may not be sufficient to achieve the desired reduction in 3-MCPD esters. nih.govresearchgate.net Therefore, the future of mitigation likely lies in the application of a combination of strategies across different stages of the food production chain, from raw material selection to post-processing treatments. ovid-verband.denih.gov This "toolbox" approach allows for a more comprehensive and effective control of these process contaminants. ovid-verband.de

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rac-1-Linoleoyl-3-chloropropanediol while minimizing hazardous byproducts?

- Methodological Approach : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict intermediates and transition states, enabling precise control over reaction conditions . Pair this with iterative experimental validation, adjusting parameters such as temperature, solvent polarity, and acyl donor ratios to suppress chlorinated side products. Safety protocols from EU Regulation 1272/2008 should guide handling of chlorinated intermediates .

Q. What analytical techniques are most reliable for characterizing the purity and stereochemical composition of rac-1-Linoleoyl-3-chloropropanediol?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with deuterated analogs (e.g., rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5) to track isotopic patterns and confirm molecular integrity . Chiral chromatography (e.g., using amylose-based columns) resolves enantiomers, while H-NMR quantifies residual solvents and unreacted linoleic acid .

Q. How should researchers mitigate risks when handling rac-1-Linoleoyl-3-chloropropanediol in laboratory settings?

- Safety Protocol : Follow OSHA HCS guidelines for chlorinated lipids, including:

- Use of nitrile gloves and respiratory filters during synthesis .

- Immediate decontamination of spills with ethanol-based solvents to neutralize reactive chlorine .

- Storage at +4°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in the stereoselective metabolic fate of rac-1-Linoleoyl-3-chloropropanediol enantiomers?

- Experimental Strategy :

- In vitro : Use enantiomerically pure standards (e.g., synthesized via enzymatic resolution) to compare hydrolysis rates by pancreatic lipases .

- In vivo : Administer deuterium-labeled enantiomers (e.g., rac-1-Oleoyl-3-chloropropanediol-d5) to animal models, followed by LC-MS/MS analysis of tissues to track stereoselective accumulation .

- Data Interpretation : Apply kinetic modeling to distinguish enzyme-specific preferences from passive diffusion effects .

Q. How can computational modeling improve the design of rac-1-Linoleoyl-3-chloropropanediol analogs with reduced toxicity?

- Methodology :

- Perform molecular dynamics simulations to map chlorine’s electrostatic interactions with lipid bilayers or proteins .

- Validate predictions using in vitro cytotoxicity assays (e.g., MTT tests on hepatocyte cell lines) .

- Cross-reference results with IUCLID hazard databases to align findings with regulatory classifications .

Q. What are the limitations of current in vitro models for studying rac-1-Linoleoyl-3-chloropropanediol’s impact on lipid peroxidation?

- Critical Analysis :

- Artifact Risks : Simplified lipid monolayers lack the antioxidant defenses of biological membranes, overestimating peroxidation rates.

- Mitigation : Use reconstituted HDL/LDL particles or organoid models to mimic physiological conditions .

- Quantification : Couple thiobarbituric acid reactive substances (TBARS) assays with C-labeled lipid tracers to distinguish endogenous vs. exogenous oxidation .

Data Contradiction Resolution

Q. How to address discrepancies in reported hydrolysis rates of rac-1-Linoleoyl-3-chloropropanediol across studies?

- Troubleshooting Framework :

Variable Control : Standardize pH (e.g., 7.4 vs. intestinal 6.5), bile salt concentrations, and lipase sources .

Analytical Calibration : Validate hydrolysis assays using deuterated internal standards (e.g., rac-1,2-Dioleoyl-3-chloropropanediol-d5) to correct for matrix effects .

Meta-Analysis : Apply multivariate regression to published datasets, isolating temperature and solvent polarity as key confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.